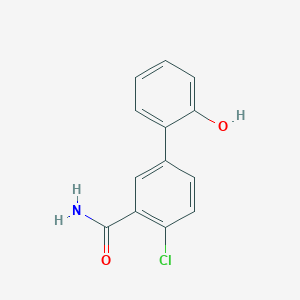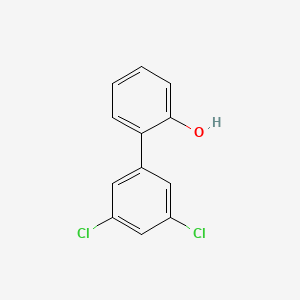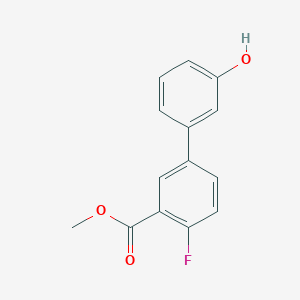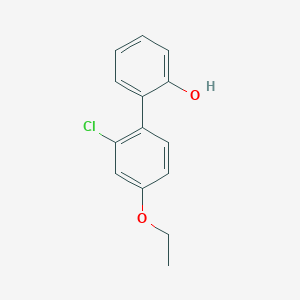
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
説明
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% (2-C4CP) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 232.6 g/mol. It is a derivative of phenol and is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. 2-C4CP is also used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is a synthetic organic compound that is used in the synthesis of a variety of compounds. The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is not fully understood, but it is thought to act as a catalyst in the synthesis of compounds. It is believed that 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% acts as a Lewis acid, which is a type of chemical compound that can donate an electron pair to another compound. This electron pair donation enables the formation of a new bond between two molecules, which is necessary for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% are not fully understood. However, it is believed that 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% can act as a Lewis acid, which can donate an electron pair to another compound. This electron pair donation can enable the formation of a new bond between two molecules, which is necessary for the synthesis of a variety of compounds. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has been shown to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage of 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in organic solvents, which makes it easy to use in a variety of lab experiments. However, 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is a relatively weak inhibitor of acetylcholinesterase and may not be suitable for experiments that require a strong inhibitor. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is a relatively unstable compound and may not be suitable for long-term experiments.
将来の方向性
There are several future directions for research involving 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95%. One direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of a variety of compounds and to develop methods for its use in more efficient and cost-effective lab experiments. Additionally, research could be conducted to explore the potential uses of 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% in the development of drugs, dyes, and polymers. Finally, research could be conducted to explore the potential of 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% as a catalyst in the synthesis of other compounds.
合成法
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is synthesized through a two-step process. In the first step, 4-chlorophenol is reacted with an amine in an aqueous solution to form a carbamate intermediate. In the second step, the carbamate intermediate is reacted with an acid to form 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95%. The reaction is typically carried out at temperatures between 40-50°C and is usually completed in a few hours.
科学的研究の応用
2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, 2-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has been used in the synthesis of a variety of other compounds, including catalysts, surfactants, and polymers.
特性
IUPAC Name |
2-chloro-5-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-5-8(7-10(11)13(15)17)9-3-1-2-4-12(9)16/h1-7,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXJFVQOVQDOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683591 | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-11-9 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 4-chloro-2′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370400.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)


![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)








